2-(dibutylamino)-N-(5-methyl-2,3-dihydrobenzofuran-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(dibutylamino)-N-(5-methyl-2,3-dihydrobenzofuran-3-yl)acetamide is an organic compound with a complex structure It features a dibutylamino group, a benzofuran ring, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dibutylamino)-N-(5-methyl-2,3-dihydrobenzofuran-3-yl)acetamide typically involves multiple steps. One common route starts with the preparation of the benzofuran ring, followed by the introduction of the dibutylamino group and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(dibutylamino)-N-(5-methyl-2,3-dihydrobenzofuran-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
2-(dibutylamino)-N-(5-methyl-2,3-dihydrobenzofuran-3-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-(dibutylamino)-N-(5-methyl-2,3-dihydrobenzofuran-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(dibutylamino)-N-(5-methyl-2,3-dihydrobenzofuran-3-yl)acetamide include other benzofuran derivatives and acetamide-containing molecules. Examples include:
- 2-(diethylamino)-N-(5-methyl-2,3-dihydrobenzofuran-3-yl)acetamide
- 2-(dibutylamino)-N-(5-ethyl-2,3-dihydrobenzofuran-3-yl)acetamide
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with various molecular targets, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
105801-56-7 |
---|---|
Molekularformel |
C19H30N2O2 |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
2-(dibutylamino)-N-(5-methyl-2,3-dihydro-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C19H30N2O2/c1-4-6-10-21(11-7-5-2)13-19(22)20-17-14-23-18-9-8-15(3)12-16(17)18/h8-9,12,17H,4-7,10-11,13-14H2,1-3H3,(H,20,22) |
InChI-Schlüssel |
BMDWCJIWWRCRDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CC(=O)NC1COC2=C1C=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.